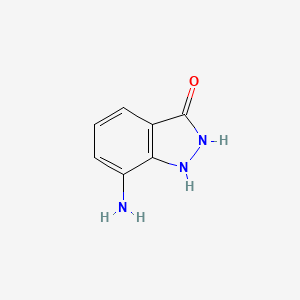

7-Amino-1H-indazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89792-10-9 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

7-amino-1,2-dihydroindazol-3-one |

InChI |

InChI=1S/C7H7N3O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,8H2,(H2,9,10,11) |

InChI Key |

CRZHJYBTIUPDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 1h Indazol 3 2h One and Its Derivatives

Strategies for the Construction of the Indazolone Core

The principal challenge in synthesizing indazolones lies in the efficient construction of the fused pyrazole (B372694) ring. Annulation reactions are the most common and effective strategies employed to achieve this.

Annulation strategies involve the formation of one or more rings in a single synthetic operation. For indazolones, this typically entails the formation of the N-N and/or a C-N bond to close the five-membered ring.

The creation of the nitrogen-nitrogen bond is a critical step in many indazolone syntheses. This can be accomplished through either reductive processes that join two nitrogen-containing functional groups or through transition metal-catalyzed cross-coupling reactions.

####### 2.1.1.1.1. Reductive Cyclization Protocols for Indazolone Formation

Reductive cyclization is a classic and robust method for the synthesis of indazolones. These protocols typically involve the intramolecular cyclization of an ortho-substituted nitroarene. For instance, the reductive cyclization of 2-nitrobenzylamines can be induced by low-valent titanium reagents, such as those generated from TiCl₄ and a reducing agent like zinc. researchgate.net This method benefits from readily available starting materials and generally proceeds with high yields and short reaction times. The reaction mechanism is thought to involve the reduction of the nitro group to a nitroso or hydroxylamino intermediate, which then undergoes intramolecular condensation with the side-chain amine to form the N-N bond and complete the indazolone ring. researchgate.net

Another effective reductive approach utilizes bis(pinacolato)diboron (B136004) (B₂(OH)₄) to mediate the N-N bond formation, providing an efficient route to 2-substituted indazolones. organic-chemistry.org A notable practical application of this type of strategy is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV agent Lenacapavir. This synthesis involves the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine (B178648) hydrate. chemrxiv.orgnih.gov The hydrazine attacks the cyano group, followed by an intramolecular SNAr cyclization to form the indazole ring system. chemrxiv.org The choice of solvent is critical for directing the regioselectivity of the cyclization.

Table 1: Solvent Effects on the Cyclization of 3-bromo-2,6-dichlorobenzonitrile with Hydrazine nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NMP | 60 | 2 | 85 |

| 2 | DMSO | 60 | 2 | 82 |

| 3 | 2-MeTHF | 60 | 18 | 75 |

| 4 | Pyridine | 100 | 18 | 45 |

Data sourced from a study on the synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine intermediate. nih.gov

####### 2.1.1.1.2. Transition Metal-Catalyzed N-N Bond Formation

Transition metal catalysis offers a powerful and versatile platform for N-N bond formation in the synthesis of indazoles and their derivatives. These methods often proceed under milder conditions and with greater functional group tolerance than classical methods. Iron(II) bromide, for example, has been shown to effectively catalyze the intramolecular N-N bond formation from aryl azides bearing ortho-ketone or oxime substituents to yield indazoles and related heterocycles. organic-chemistry.org This transformation is mild and tolerates a range of functional groups. organic-chemistry.org

Copper catalysts are also widely employed. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst facilitates the formation of both C-N and N-N bonds to construct 2H-indazoles. researchgate.net Similarly, Rhodium(III) has been used in conjunction with a copper(II) co-catalyst for the synthesis of 1H-indazoles from imidates and nitrosobenzenes, involving a cascade of C-H activation, C-N bond formation, and finally N-N bond formation. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| FeBr₂ | Aryl azides with ketone/oxime groups | Indazoles | organic-chemistry.org |

| CuI | 2-Bromobenzaldehydes, primary amines, NaN₃ | 2H-Indazoles | researchgate.net |

| [CpRhCl₂]₂ / Cu(OAc)₂ | N-H-imidates, O₂ | 1H-Indazoles | nih.gov |

Direct C-H activation and functionalization represent a highly atom- and step-economical strategy for building the indazolone core. These methods avoid the need for pre-functionalized substrates, such as haloarenes. Rhodium(III) catalysis is a prominent tool in this area. For instance, the Rh(III)-catalyzed reaction of azobenzenes with aldehydes constitutes a formal [4+1] annulation to produce N-aryl-2H-indazoles. acs.org The reaction proceeds via ortho-C-H activation of the azobenzene, insertion of the aldehyde, and subsequent cyclative capture where the azo moiety acts as an internal nucleophile. acs.org

Similarly, Rh(III)-catalyzed C-H activation of phthalazinones or pyridazinones and their subsequent reaction with allenes can generate complex indazole derivatives. nih.govdp.tech Cobalt(III) has also emerged as a viable catalyst for such transformations, enabling the synthesis of indazoles from azobenzenes and aldehydes through a C–H bond functionalization/addition/cyclization cascade. nih.gov A key advantage of these methods is their broad functional group tolerance. nih.govacs.org

Photochemical reactions offer a unique and mild approach to constructing the indazolone skeleton. A notable example is the photochemical generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol. organic-chemistry.orgucdavis.edu This intermediate, generated in situ, readily reacts with primary amines in an aqueous solvent at room temperature to form 1,2-dihydro-3H-indazol-3-ones. ucdavis.edu This method is advantageous due to its mild conditions, avoiding the harsh reagents or high temperatures required in other protocols. The reaction is typically carried out using a photoreactor with broad emission UV bulbs. ucdavis.edu The efficiency and yield of the reaction are influenced by factors such as the solvent, temperature, and the nature of the amine. ucdavis.eduresearchgate.net

Table 3: Substrate Scope for Photochemical Indazolone Synthesis ucdavis.edu

| R¹ in o-nitrobenzyl alcohol | R² in Primary Amine (R²-NH₂) | Product Yield (%) |

|---|---|---|

| H | n-Butyl | 85 |

| H | Benzyl | 75 |

| H | Cyclohexyl | 81 |

| 4-Cl | n-Butyl | 70 |

| 5-Cl | n-Butyl | 65 |

Yields correspond to the reaction of the specified o-nitrobenzyl alcohol with a primary amine under optimized photochemical conditions. ucdavis.edu

N-N Bond Formation Approaches

Ring-Opening and Rearrangement Pathways Leading to Indazolones

The formation of the indazolone ring system can be achieved through various intramolecular cyclization reactions, some of which involve rearrangement or ring-opening of precursors. A notable method involves the base-mediated in situ conversion of o-nitrobenzyl alcohols to o-nitrosobenzaldehydes, which then react with primary alkyl amines in a one-step process to form indazolones. organic-chemistry.org Another approach utilizes blocked N-isocyanate precursors, which undergo Friedel-Crafts cyclization to yield the indazolone core. organic-chemistry.org The synthesis of these precursors has been optimized using a copper-catalyzed arylation of phenyl carbazates with pentavalent bismuth reagents. organic-chemistry.org

A mild, one-pot protocol for the synthesis of indazol-3(2H)-ones involves the cyclization of nitro-aryl substrates using a low-valent titanium reagent. researchgate.net This method's mechanism is proposed to involve an anion that leads to intramolecular cyclization through the formation of an N-N bond. researchgate.net Additionally, a photocatalyst-free method has been developed for the synthesis of 1,2-dihydro-3H-indazol-3-one derivatives from (2-nitroaryl)methanol and amines, proceeding at room temperature under UV irradiation and a CO2 atmosphere. researchgate.net

Regioselective Functionalization and Derivatization of the Indazolone Scaffold

The functionalization of the indazolone ring is crucial for developing a diverse range of derivatives. Regioselectivity is a key challenge in these reactions, particularly concerning the two nitrogen atoms of the pyrazole moiety.

Alkylation and Arylation at Nitrogen Atoms (N1 and N2)

The indazole ring exhibits annular tautomerism, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole form. nih.gov Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov However, specific conditions have been developed to achieve regioselective alkylation.

For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown high selectivity for N1-alkylation for a range of C3-substituted indazoles. beilstein-journals.org Conversely, substituents at the C7 position, such as NO2 or CO2Me, have been found to direct the alkylation to the N2 position with high selectivity. beilstein-journals.org

A highly selective N2-alkylation method for 1H-indazoles and 1H-azaindazoles has been reported using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates with either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst. organic-chemistry.org This method effectively avoids the formation of the N1-isomer. organic-chemistry.org Quantum mechanics calculations have suggested that the high N2 selectivity is due to a lower energy barrier for the N2-alkylation pathway compared to the N1 pathway. wuxibiology.com

Table 1: Conditions for Regioselective N-Alkylation of Indazoles

| Desired Position | Reagents and Conditions | Selectivity | Reference |

| N1 | NaH, Alkyl Bromide, THF | >99% for certain C3-substituted indazoles | beilstein-journals.org |

| N2 | NaH, Alkyl Bromide, THF | ≥96% for C7-NO2 or C7-CO2Me substituted indazoles | beilstein-journals.org |

| N2 | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)2 | High, no N1 isomer observed | organic-chemistry.org |

Direct Functionalization at Carbon Centers (e.g., C3, C7)

Functionalization at the carbon atoms of the indazolone core allows for the introduction of a wide range of substituents, further diversifying the chemical space of these compounds.

The introduction of an amino group, particularly at the C3 and C7 positions, is of significant interest. A common route to 3-aminoindazole derivatives involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine hydrate. nih.gov For example, 5-bromo-2-fluorobenzonitrile (B68940) can be converted to 5-bromo-1H-indazol-3-amine in high yield. nih.gov This bromo-substituted intermediate can then be further functionalized.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the indazolone scaffold. youtube.comyoutube.com These reactions typically involve an organometallic reagent and an organic halide or triflate, catalyzed by a palladium complex. youtube.com

The Suzuki coupling , which uses an organoboron reagent, is widely used due to its tolerance of many functional groups. youtube.com For instance, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters using a palladium catalyst such as PdCl2(dppf)2 to yield 5-aryl-1H-indazol-3-amines. nih.gov

The Heck reaction couples an alkene with an aryl halide. The Stille reaction utilizes organotin reagents, which are highly reactive but also toxic. youtube.com The Sonogashira coupling is used to form carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. youtube.com The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds, which is particularly useful for introducing substituted amino groups. youtube.com

Table 2: Overview of Common Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Bond Formed | Key Features | Reference |

| Suzuki | Organoboron reagent (R-B(OR)2) | Aryl/Vinyl Halide/Triflate | C-C | Tolerant to many functional groups | nih.govyoutube.com |

| Heck | Alkene | Aryl/Vinyl Halide/Triflate | C-C | Forms a new C-C double bond | youtube.com |

| Stille | Organotin reagent (R-SnR'3) | Aryl/Vinyl Halide/Triflate | C-C | Highly reactive, toxic reagents | youtube.com |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide/Triflate | C-C (alkyne) | Forms C-C triple bonds | youtube.com |

| Buchwald-Hartwig | Amine | Aryl/Vinyl Halide/Triflate | C-N | Forms C-N bonds | youtube.com |

Introduction and Modification of the 7-Amino Group

The 7-amino group is a key feature of the target compound. Its introduction can be achieved through various synthetic routes. One approach involves the synthesis of a 7-halo-indazolone intermediate, which can then be converted to the amino group. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from 2,6-dichlorobenzonitrile. chemrxiv.org This involves a regioselective bromination followed by cyclization with hydrazine. chemrxiv.org The resulting 7-bromo group can then be subjected to amination reactions, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution, to install the 7-amino functionality.

Modification of the 7-amino group can be achieved through standard amine chemistry, such as acylation, alkylation, or sulfonylation, to generate a library of derivatives with diverse properties.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have provided a toolbox of greener and more efficient methods for the construction of heterocyclic scaffolds like 7-Amino-1H-indazol-3(2H)-one. These methodologies aim to minimize environmental impact while maximizing reaction efficiency.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to cleaner reactions with higher yields and fewer side products. psu.edu This is attributed to the efficient and uniform heating of the reaction mixture.

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles have been successfully applied to structurally related heterocycles. For instance, the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, which are bioisosteres of indoles, is significantly accelerated by microwave heating in a key epoxide-opening-cyclization-dehydration step. nih.gov Similarly, the synthesis of hydantoin (B18101) and thiohydantoin derivatives from benzil (B1666583) and urea (B33335) or thiourea (B124793) is effectively promoted by microwave activation, leading to improved yields and selectivity. psu.edu These examples underscore the potential of microwave technology to be adapted for the efficient synthesis of this compound and its derivatives, likely by accelerating the key cyclization or condensation steps. A proposed microwave-assisted reaction could involve the rapid cyclization of a suitably substituted phenylhydrazine (B124118) derivative.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Starting Materials | Product Type | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Nicotinic acid derivatives / 2,6-dichloropyridine | 7-Azaindoles | Microwave heating | Varies | Good | nih.gov |

| Benzil, Thiourea | 2-Thiohydantoin | Microwave irradiation | 30 min | 74% | psu.edu |

The development of solvent-free or solid-state reactions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or reagent.

Although a specific protocol for the solvent-free synthesis of this compound has not been prominently reported, the strategy has been successfully employed for other nitrogen-containing heterocycles. For example, a convenient and environmentally friendly synthesis of imidazolidine-2-thiones and hydantoins has been developed through a one-pot reaction of benzils and urea or thiourea derivatives under solvent-free grinding conditions. This method offers short reaction times, excellent yields, and simple workup procedures. The application of such a methodology to the synthesis of the 7-aminoindazolone core could involve the solid-state reaction of a substituted 2-halobenzonitrile with a hydrazine derivative, potentially catalyzed by a solid base. This approach would significantly reduce waste and simplify the purification process.

Catalysis is a fundamental pillar of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both organometallic and organocatalytic methods have been developed for the synthesis of indazole and indazolone cores.

Organometallic Catalysis

Transition-metal catalysis is a widely used tool for the synthesis of 3-aminoindazoles. Palladium-catalyzed reactions are particularly common for forming the indazole ring. For example, 2-bromobenzonitriles can undergo a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles. nih.gov Another approach involves the Pd-catalyzed cyclization of ortho-haloaryl hydrazines. nih.gov These methods are robust and tolerate a variety of functional groups.

A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, has been developed from 2,6-dichlorobenzonitrile. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This involves a regioselective bromination followed by cyclization with hydrazine. chemrxiv.orgchemrxiv.orgresearchgate.net While this specific route may not be catalytic in the cyclization step, related transformations often rely on transition metals. nih.gov Furthermore, palladium-catalyzed C-H silylation and silver-catalyzed cyclization reactions have been used to functionalize the indazole core, demonstrating the versatility of organometallic catalysis in this area. acs.org

Organocatalysis and Metal-Free Approaches

In line with the principles of sustainable chemistry, there is a growing interest in developing metal-free synthetic routes. Several such methods have been reported for the synthesis of indazoles and indazolones. A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes through selective activation with methanesulfonyl chloride at mild temperatures. nih.gov Another innovative approach for synthesizing 2-substituted indazolones involves a B₂(OH)₄-mediated reductive N-N bond formation, which proceeds under mild, metal-free conditions and is compatible with a wide range of amines. organic-chemistry.org

Furthermore, metal-free multicomponent reactions have been developed for the synthesis of pyrimido-fused indazoles from 3-aminoindazole, aldehydes, and acetophenones. nih.gov Photocatalysis using organic dyes also presents a modern, metal-free strategy. For instance, the direct C3-amidation of 2H-indazoles has been achieved under photoredox conditions using an inexpensive organic photocatalyst. acs.org These examples highlight the increasing viability of avoiding transition metals in the synthesis of indazole-based compounds.

Table 3: Examples of Metal-Free Synthesis of Indazole and Indazolone Derivatives

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-Aminobenzoximes | MsCl, Et₃N | 1H-Indazoles | Good to Excellent | nih.gov |

| o-Nitroaryl substrates | B₂(OH)₄, Amine | 2-Substituted Indazolones | Good | organic-chemistry.org |

| 2-Aminophenones, Hydroxylamine derivatives | In situ generated reagents | Indazoles | Up to 97% | organic-chemistry.org |

| 3-Aminoindazole, Aldehydes, Acetophenones | KOH/DMF | Pyrimido[1,2-b]indazoles | Good to Excellent | nih.gov |

Structural Characterization and Spectroscopic Analysis of 7 Amino 1h Indazol 3 2h One

Advanced Spectroscopic Methods for Structural Elucidation

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic methods for the comprehensive characterization of molecular structures. For a compound like 7-Amino-1H-indazol-3(2H)-one, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and the connectivity between them. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies are particularly insightful for identifying the present tautomeric form. nih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the context of this compound, the chemical shifts of the aromatic protons and the NH protons are of particular diagnostic value for tautomeric identification.

The ¹H NMR spectrum of the related compound 1H-indazol-3-amine shows characteristic signals for the aromatic protons. nih.gov For this compound, the protons on the benzene (B151609) ring would exhibit specific splitting patterns and chemical shifts influenced by the positions of the amino and keto/hydroxyl groups. The presence of a broad signal in the downfield region (typically δ 10-13 ppm) can often be attributed to the acidic N-H proton of the indazole ring and the O-H proton in the enol tautomer, with its exact position and broadness being solvent-dependent. nih.gov The amino group protons would likely appear as a broad singlet.

Tautomeric equilibrium can be studied by observing changes in the ¹H NMR spectrum in different solvents. mdpi.com For instance, the keto-enol equilibrium is sensitive to solvent polarity, which influences the stability of the respective tautomers. mdpi.com In aprotic solvents, one tautomer might be favored, while in protic solvents, the equilibrium might shift.

Table 1: Representative ¹H NMR Data for Related Indazole Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| Methyl 1-phenyl-1H-indazole-3-carboxylate nih.gov | CDCl₃ | 8.32 (d, J = 8.1 Hz, 1H), 7.76–7.70 (m, 3H), 7.56 (t, J = 7.8 Hz, 2H), 7.51–7.35 (m, 3H), 4.07 (s, 3H) |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole rsc.org | CDCl₃ | 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H) |

This table provides data for related compounds to illustrate typical chemical shift ranges for the indazole core.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its electronic environment, making ¹³C NMR a powerful tool for identifying functional groups and elucidating skeletal structures.

For this compound, the most indicative signal would be that of the C3 carbon. In the keto tautomer, this carbon is a carbonyl carbon and would resonate at a significantly downfield chemical shift (typically δ 160-180 ppm). In the enol (amino-hydroxy) tautomer, the C3 carbon is part of a C=N double bond and is attached to a hydroxyl group, which would shift its resonance upfield compared to a carbonyl carbon. The chemical shifts of the aromatic carbons would also differ between the tautomers due to changes in electron distribution. The presence of two sets of signals for the indazole core in the ¹³C NMR spectrum would be strong evidence for the existence of a tautomeric mixture in solution. nih.gov

Table 2: Representative ¹³C NMR Data for Related Indazole Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Methyl 1-phenyl-1H-indazole-3-carboxylate nih.gov | CDCl₃ | 163.1, 140.2, 139.2, 136.7, 129.6, 128.1, 127.7, 124.5, 123.9, 123.8, 122.4, 110.9, 52.2 |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole rsc.org | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |

This table provides data for related compounds to illustrate typical chemical shift ranges for the indazole core.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the chemical environment of nitrogen atoms in a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is exceptionally useful for studying nitrogen-containing heterocycles like indazoles.

In the case of this compound, ¹⁵N NMR can definitively distinguish between the different tautomeric forms by probing the hybridization and chemical environment of the three nitrogen atoms: the two ring nitrogens and the exocyclic amino nitrogen. The chemical shifts of the pyrazole (B372694) ring nitrogens (N1 and N2) are particularly sensitive to protonation state and substitution, making ¹⁵N NMR a powerful tool for identifying the position of the NH proton in the indazole ring system. nih.gov For example, a nitrogen atom involved in a double bond (pyridinic nitrogen) will have a different chemical shift from one in a single bond (pyrrolic nitrogen). This allows for the unambiguous assignment of the 1H- and 2H-indazole tautomers.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn confirms its elemental composition and molecular formula (C₇H₇N₃O). researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecule would likely undergo characteristic fragmentation, such as the loss of small neutral molecules like CO, N₂, or HCN, providing evidence for the presence of the keto and pyrazole functionalities. The fragmentation pathways can help to corroborate the structure determined by NMR.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands that can help in identifying its tautomeric form.

In the keto tautomer , a strong absorption band corresponding to the C=O stretching vibration of the lactam group would be expected in the region of 1650-1700 cm⁻¹.

The enol tautomer would lack this strong C=O absorption but would instead show a broad O-H stretching band around 3200-3600 cm⁻¹.

Both tautomers would exhibit N-H stretching vibrations for the amino group and the indazole ring NH, typically in the range of 3100-3500 cm⁻¹. These often appear as sharp or broad bands.

C=N and C=C stretching vibrations from the aromatic and pyrazole rings would be observed in the 1400-1650 cm⁻¹ region. mdpi.com

By carefully analyzing the presence or absence of the strong C=O band, one can infer the predominant tautomeric form in the solid state (when using KBr pellets) or in a specific solvent.

Table 3: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (alcohol/phenol) | 3200-3600 (broad) | Stretching |

| N-H (amine/amide) | 3100-3500 | Stretching |

| C=O (amide/ketone) | 1650-1700 | Stretching |

| C=N | 1600-1650 | Stretching |

This table provides general frequency ranges for the functional groups expected in this compound and its tautomers.

An article on the structural characterization and spectroscopic analysis of this compound cannot be generated as requested.

Extensive searches for specific experimental data regarding the X-ray crystallography, polymorphism, and conformational analysis of the chemical compound this compound have yielded no specific results. There is no publicly available information in scientific literature or crystallographic databases for the precise crystal structure, including unit cell parameters and space group, or any studies on the polymorphic forms of this compound. Furthermore, no detailed conformational analysis of this compound or its derivatives could be located.

Therefore, the required content for the outlined sections "4.2. X-ray Crystallography for Solid-State Structural Determination and Polymorphism" and "4.3. Conformational Analysis of this compound and its Derivatives" is not available. Without this foundational data, a scientifically accurate and informative article that adheres to the provided structure cannot be constructed.

Computational and Theoretical Chemistry Studies of 7 Amino 1h Indazol 3 2h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of 7-Amino-1H-indazol-3(2H)-one, providing a basis for understanding its stability, reactivity, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to heterocyclic systems like indazoles due to its balance of accuracy and computational efficiency. For this compound, DFT calculations are employed to determine its optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has proven effective for similar molecules. Such calculations can elucidate the planarity of the bicyclic ring system and the orientation of the exocyclic amino group. Furthermore, DFT is used to calculate the total electronic energy, which is crucial for comparing the relative stabilities of different isomers and tautomers.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most involved in electronic transitions and reactions. Typically, in amino-substituted aromatic systems, the HOMO is localized on the ring system and the amino group, while the LUMO is distributed over the electron-accepting portions of the molecule. A small HOMO-LUMO energy gap would indicate that the molecule is chemically reactive.

Below is a representative table illustrating the kind of data that would be generated from a molecular orbital analysis for the two primary tautomers of the compound.

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | -1.2 | 4.6 |

| 7-Amino-1H-indazol-3-ol | -5.5 | -0.9 | 4.6 |

| Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. They are not derived from a specific experimental study on this compound. |

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying potential. Red areas signify negative potential, rich in electrons, and are indicative of sites susceptible to electrophilic attack. Conversely, blue areas denote positive potential, which are electron-poor and prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atom of the carbonyl group (or the hydroxyl group in the tautomer) and the nitrogen atoms of the pyrazole (B372694) ring. The amino group, being a strong electron-donating group, would influence the potential across the benzene (B151609) ring. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical to the molecule's behavior in a biological context.

Prediction of Reactivity and Selectivity via Computational Indices

DFT calculations provide not only energies and orbitals but also a suite of "reactivity descriptors" that quantify and predict chemical behavior. These indices are derived from the changes in energy as electrons are added or removed from the molecule. For this compound, these descriptors help to understand its reactivity profile.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following table presents example values for these computational indices.

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 5.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.9 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.2 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.3 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.23 |

| Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. They are not derived from a specific experimental study on this compound. |

Theoretical Investigations of Tautomeric Preferences and Stabilities

Indazole derivatives, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium is between the keto form (this compound) and the enol form (7-Amino-1H-indazol-3-ol). Computational chemistry is essential for determining the relative stabilities of these tautomers.

By calculating the total electronic energies (often including zero-point vibrational energy corrections) of the optimized structures of each tautomer using DFT, their relative stability can be predicted. Studies on the parent indazolin-3-one and its derivatives have consistently shown that the hydroxy-indazole tautomer is significantly more stable than the indazolone form, largely due to the aromaticity of the pyrazole ring in the hydroxy tautomer. It is therefore highly probable that theoretical calculations would confirm that 7-Amino-1H-indazol-3-ol is the predominant tautomer for this compound as well. The calculations can be performed for the gas phase and can also be extended to include solvent effects using models like the Polarizable Continuum Model (PCM).

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful aid in the interpretation of experimental spectra. For this compound, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/B3LYP), is a reliable approach for calculating 1H and 13C NMR chemical shifts.

Calculated chemical shifts for each of the possible tautomers can be compared with experimental NMR data to confirm the structure of the dominant species in solution. Discrepancies between calculated and experimental values are often systematic and can be corrected by linear regression analysis, leading to highly accurate assignments of complex spectra. This approach is particularly valuable for distinguishing between isomers and confirming tautomeric forms.

Applications of the Indazolone Scaffold in Advanced Chemical Science

Strategic Role in Organic Synthesis and Building Block Chemistry

While direct evidence for the use of 7-Amino-1H-indazol-3(2H)-one is not prominent in the literature, its structure suggests several potential applications as a versatile building block.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive lactam (the indazolone ring), makes it a theoretical precursor for a variety of more complex heterocyclic systems. The amino group could undergo reactions such as acylation, alkylation, or diazotization, leading to a diverse array of substituted indazoles. Furthermore, the indazolone ring itself can participate in various chemical transformations.

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. prestwickchemical.commdpi.com The direct functionalization of privileged heterocycles is an efficient method for creating these libraries. acs.org The structure of this compound, with its multiple points for diversification, makes it a candidate for inclusion in such libraries. The amino group and the indazolone ring could be systematically modified to generate a series of related compounds for biological screening. mdpi.com

Scaffold Design in Medicinal Chemistry Research

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates containing this core structure. nih.govresearchgate.netnih.gov The specific arrangement of functional groups in this compound presents a unique template for drug design.

The indazole ring system is a key feature in many biologically active compounds, including kinase inhibitors used in oncology. nih.gov The amino-indazole moiety, in particular, is known to interact with the hinge region of kinases. nih.govnih.gov While most research has focused on 3-aminoindazoles, the 7-amino-indazolone structure offers an alternative geometry that could be explored for targeting different enzyme active sites. The design of novel inhibitors often involves a "scaffold hopping" approach, where known active cores are replaced with new ones to improve properties, and this compound could serve as such a novel scaffold. psu.edunih.gov

Table 1: Selected Examples of Biologically Active Indazole Derivatives

| Compound Name | Therapeutic Area/Target | Reference |

| Linifanib | Tyrosine Kinase Inhibitor | nih.gov |

| Pazopanib | Tyrosine Kinase Inhibitor | researchgate.net |

| Niraparib | PARP Inhibitor | researchgate.net |

| Entrectinib | ALK Inhibitor | researchgate.net |

| Benzydamine | Anti-inflammatory | nih.gov |

| Granisetron | 5-HT3 Antagonist | nih.gov |

This table illustrates the broad utility of the indazole scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of lead compounds. biorxiv.org For a molecule like this compound, SAR exploration would involve synthesizing analogues with modifications at various positions. For example, the amino group could be acylated or alkylated, and substituents could be introduced onto the benzene (B151609) ring. The biological activity of these analogues would then be tested to build a model of how structural changes affect activity. This systematic approach is crucial for developing potent and selective drug candidates. nih.gov While specific SAR studies on this compound are not available, the principles are well-established for the broader class of amino-indazoles. nih.gov

Exploratory Applications in Material Science

The unique structural characteristics of the indazolone scaffold, particularly when functionalized with reactive moieties such as an amino group, open up avenues for its exploration in the field of material science. The compound this compound possesses two key features for such applications: a reactive primary aromatic amine and a heterocyclic lactam system. These functional groups offer potential anchor points for polymerization and incorporation into larger macromolecular structures, paving the way for the development of novel functional materials and advanced polymeric systems. While the direct application of this compound in material science is a nascent field with limited specific research, its potential can be extrapolated from the well-established chemistry of its constituent functional groups.

Integration of Indazolone Moieties into Functional Materials

The incorporation of indazolone units, such as this compound, into the backbone or as pendant groups of polymers can impart unique properties to the resulting materials. The rigid, planar structure of the indazolone ring can enhance the thermal stability and mechanical strength of polymers. Furthermore, the presence of heteroatoms and the potential for hydrogen bonding can influence properties like solubility, processability, and intermolecular interactions.

The primary amino group at the 7-position is a key reactive handle for integrating the molecule into polymeric chains. Aromatic amines are common monomers in the synthesis of high-performance polymers like polyamides and polyimides. For instance, this compound could theoretically act as a diamine monomer in polycondensation reactions with diacid chlorides or dianhydrides. The resulting polymers would feature the indazolone moiety as an integral part of the polymer backbone. The reactivity of 7-aminoindazole as a bidentate nucleophile has been noted, which could lead to the formation of new heterocyclic systems, further diversifying the potential structures of the resulting materials. researchgate.net

The electronic properties of the indazolone ring, which can be modulated by substituents, also present opportunities for creating functional materials. While specific studies on the electronic properties of this compound are scarce, research on related amino-substituted heterocyclic compounds suggests that they can possess interesting photophysical or electronic characteristics. nih.gov The incorporation of such chromophores into a polymer matrix could lead to materials with applications in optics, electronics, or sensing. For example, studies on other substituted indazole derivatives have explored their potential as anticancer agents, highlighting the biological activity that can be conferred by this scaffold. nih.govrsc.org

A theoretical approach to integrating this compound into a functional material is through its reaction with a polymer already bearing reactive side chains. For instance, a polymer with pendant acid chloride or isocyanate groups could be functionalized by grafting the aminoindazolone moiety onto the polymer backbone. This would result in a material where the indazolone unit acts as a functional pendant group, potentially influencing the surface properties, chemical resistance, or thermal stability of the base polymer.

| Potential Functional Material | Method of Integration | Anticipated Properties |

| Indazolone-based Polyamide | Polycondensation of this compound with a diacid chloride | High thermal stability, mechanical strength, specific intermolecular interactions |

| Indazolone-based Polyimide | Polycondensation of this compound with a dianhydride | Excellent thermal and chemical resistance, good mechanical properties |

| Functionalized Polymer | Grafting of this compound onto a reactive polymer backbone | Modified surface properties, enhanced thermal stability, potential for biological activity |

Potential in Designing Advanced Polymeric Systems

The bifunctional nature of this compound, possessing both a polymerizable amino group and a lactam ring, offers intriguing possibilities for the design of advanced polymeric systems with complex architectures. The lactam portion of the molecule, a cyclic amide, is known to undergo ring-opening polymerization (ROP) under certain conditions, a versatile method for synthesizing polyamides.

Theoretically, after the initial polymerization involving the amino group to form a linear polymer with pendant indazolone moieties, the lactam rings could be subjected to a secondary polymerization step. This could lead to the formation of cross-linked networks or graft copolymers, where polyamide chains extend from the initial polymer backbone. Such architectures could result in materials with enhanced mechanical properties, altered solubility, and the potential for creating hydrogels or other soft materials.

The synthesis of polymers containing heterocyclic compounds in their backbone is a strategy to create materials with high thermal stability and specific electronic or photophysical properties. rsc.org While direct polymerization of this compound via both functional groups simultaneously would be challenging to control, a stepwise approach could yield well-defined, complex polymer structures.

Another avenue of exploration is the use of this compound as a comonomer in the synthesis of copolymers. By incorporating a small percentage of this functional monomer into a conventional polymer chain, it is possible to tailor the properties of the final material. For instance, the introduction of the indazolone moiety could improve the thermal stability or alter the refractive index of the polymer. The amino group could also serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules.

The table below outlines some hypothetical advanced polymeric systems that could be designed using this compound and the potential synthetic strategies.

| Advanced Polymeric System | Synthetic Strategy | Potential Characteristics and Applications |

| Cross-linked Poly(amido-amide) | 1. Polycondensation of the amino group. 2. Ring-opening polymerization of the lactam ring. | High-strength thermoset material, potentially with good thermal resistance. |

| Indazolone-grafted Copolymer | Copolymerization of a standard monomer with a derivative of this compound. | Modified bulk properties (e.g., thermal, optical), sites for further functionalization. |

| Functional Hydrogel | Cross-linking of a hydrophilic polymer with a derivative of this compound. | Stimuli-responsive material, potential for drug delivery or tissue engineering. |

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 7-Amino-1H-indazol-3(2H)-one, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. Purity validation should include HPLC (≥98% purity by area, as in ) and 1H-NMR to confirm structural integrity. For intermediates, monitor reaction progress via TLC or LC-MS. Post-synthesis, recrystallization or column chromatography ensures removal of byproducts.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use 1H/13C-NMR to confirm proton and carbon environments, IR for functional groups (e.g., NH stretching at ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides bond lengths, angles, and packing motifs. Validate structural parameters using tools like PLATON (e.g., check for missed symmetry or disorder) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures of this compound derivatives?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings) and compare with similar indazole derivatives . Use computational tools (e.g., Mercury or CrystalExplorer) to visualize interactions and assess their thermodynamic stability via DFT calculations. Discrepancies may arise from solvent effects or polymorphic variations, necessitating multi-temperature crystallographic studies.

Q. What methodological strategies address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Assay Design : Standardize protocols for enzymatic inhibition (e.g., α-glucosidase assays as in ) by controlling pH, temperature, and solvent (DMSO concentration ≤1%).

- Data Validation : Use positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements. For cell-based assays, validate cytotoxicity via MTT tests and ensure consistent cell passage numbers.

- Statistical Analysis : Employ mixed-effects models to account for batch variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at positions 1, 3, and 7 (e.g., aryl, vinyl, or alkynyl groups) to modulate electron density and steric effects, as seen in related indazole SAR studies .

- Activity Mapping : Test derivatives against target panels (e.g., kinases, GPCRs) using high-throughput screening. Correlate activity with computed descriptors (logP, polar surface area) using QSAR models.

Q. What are the best practices for crystallographic data deposition and validation of this compound structures?

- Methodological Answer :

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), including refinement details (R-factor, Flack parameter) and experimental conditions (temperature, radiation source) .

- Validation : Use checkCIF/PLATON to flag outliers in bond distances, angles, and displacement parameters. Address twinning or disorder via SHELXL TWIN or PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.